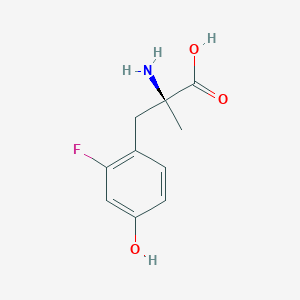
2-Fluoro-alpha-methyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-alpha-methyltyrosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tumor Imaging
The primary application of 2-FAMT lies in its use as a PET radiotracer for tumor imaging. Studies have shown that 2-FAMT accumulates selectively in tumors due to the overexpression of LAT1 in cancer cells. This characteristic allows for enhanced imaging contrast compared to traditional tracers like fluorodeoxyglucose (FDG) which can also accumulate in normal tissues.
- Clinical Utility : Research indicates that PET imaging with 2-FAMT can predict prognosis and assess therapy response in various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer. The tracer's ability to differentiate malignant tumors from benign lesions has been documented in multiple clinical studies .
Comparison with Other Tracers
When compared to other amino acid PET tracers such as L-3-fluoro-alpha-methyltyrosine (FAMT), 2-FAMT exhibits lower background uptake in normal tissues, making it a potentially superior option for tumor imaging . The selectivity of 2-FAMT for LAT1 enhances its diagnostic capabilities by minimizing false positives associated with inflammatory lesions or other benign conditions.
Transport Mechanism
The transport of 2-FAMT into cells is mediated primarily by LAT1. Studies have demonstrated that the uptake of 2-FAMT correlates strongly with LAT1 expression levels in various tumor types, highlighting its role as a biomarker for cancer aggressiveness . The Km value for LAT1-mediated transport of 2-FAMT is comparable to that of natural substrates, indicating efficient transport mechanisms .
- In Vitro Studies : Experiments using mammalian cell lines have shown that the presence of LAT1 significantly enhances the uptake of 2-FAMT compared to other transporters, underscoring its specificity for tumor cells .
Potential for Drug Development
Beyond imaging, the unique properties of 2-FAMT suggest potential therapeutic applications. Its ability to selectively target LAT1 may be harnessed for drug delivery systems aimed at cancer treatment. Research into conjugating therapeutic agents with 2-FAMT could lead to innovative strategies for localized drug delivery directly to tumor sites .
Research on Metabolic Pathways
Furthermore, studies on the metabolic pathways involving 2-FAMT may provide insights into cancer metabolism and potential vulnerabilities that could be exploited therapeutically. Understanding how tumors utilize amino acids can inform strategies to disrupt their growth and survival mechanisms.
Propiedades
Número CAS |
16855-16-6 |
|---|---|
Fórmula molecular |
C10H12FNO3 |
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-7(13)4-8(6)11/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
KKCUZTNSZYBKBG-JTQLQIEISA-N |
SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES isomérico |
C[C@](CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES canónico |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Key on ui other cas no. |
16855-16-6 |
Sinónimos |
2-FAmT 2-fluoro-alpha-methyltyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















